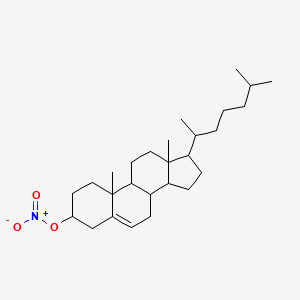
Cholest-5-en-3-yl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3-yl nitrate is a chemical compound with the molecular formula C27H45NO3. It is a derivative of cholesterol, where a nitrate group is attached to the 3rd carbon of the cholest-5-ene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl nitrate typically involves the nitration of cholesterol. One common method is the reaction of cholesterol with nitric acid in the presence of acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitrate ester .
Industrial Production Methods
The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3-yl nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form different oxidation products.
Reduction: The nitrate group can be reduced to form amines or other reduced derivatives.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the nitrate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Applications De Recherche Scientifique
Cholest-5-en-3-yl nitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cholesterol metabolism and its anti-inflammatory properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism by which cholest-5-en-3-yl nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cholesterol metabolism and exhibit anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholest-5-en-3-yl acetate: Similar in structure but with an acetate group instead of a nitrate group.
Cholest-5-en-3-yl trifluoroacetate: Contains a trifluoroacetate group, offering different chemical properties.
Cholest-5-en-3-yl hydrogen sulfate: Features a sulfate group, leading to different reactivity and applications .
Uniqueness
Cholest-5-en-3-yl nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
3255-05-8 |
|---|---|
Formule moléculaire |
C27H45NO3 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nitrate |
InChI |
InChI=1S/C27H45NO3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-28(29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 |
Clé InChI |
YYFZLFRYFOLELG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















